molecular formula C18H18BrNO2 B1293296 3-Bromo-3'-morpholinomethyl benzophenone CAS No. 898765-35-0

3-Bromo-3'-morpholinomethyl benzophenone

Cat. No. B1293296
M. Wt: 360.2 g/mol
InChI Key: AGDGPKVVWQUHPI-UHFFFAOYSA-N
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Description

The compound "3-Bromo-3'-morpholinomethyl benzophenone" appears to be a brominated benzophenone derivative with a morpholine moiety. Benzophenone derivatives are known for their diverse applications, including their use in organic synthesis, pharmaceuticals, and materials science. The presence of a bromine atom and a morpholine group suggests potential reactivity and biological activity, which could be exploited in various chemical and biological contexts.

Synthesis Analysis

The synthesis of brominated benzophenone derivatives can be achieved through various synthetic routes. For instance, a general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, which involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence . Although this does not directly pertain to the synthesis of "3-Bromo-3'-morpholinomethyl benzophenone," it provides insight into the type of reactions brominated benzophenones can undergo. Additionally, the synthesis of novel morpholine conjugated benzophenone analogues has been reported, which involves a multi-step reaction sequence starting from (4-hydroxy-aryl)-aryl methanones . This suggests that similar methodologies could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of brominated benzophenone derivatives can be characterized using various spectroscopic techniques. For example, the structure of a related compound, 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone, was confirmed by IR, UV, EIMS, 13C NMR, and 1H NMR . These techniques provide detailed information about the molecular framework and substituent effects, which are crucial for understanding the chemical behavior of such compounds.

Chemical Reactions Analysis

Brominated benzophenones can participate in a variety of chemical reactions. The addition reaction of the carbonyl group of 3-bromo benzophenone with propionitrile carbanion under irradiation has been reported, leading to the formation of a new compound . This demonstrates the reactivity of the carbonyl group in brominated benzophenones and their potential to undergo nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenones can be influenced by their substituents. For instance, the antimicrobial activities of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were evaluated, indicating that the bromine and morpholine substituents can impart significant biological activity . Furthermore, the fluorescence properties of brominated benzophenones have been studied, with findings suggesting that such compounds can exhibit aggregation-induced emission (AIE) characteristics . This property is particularly interesting for applications in materials science and optoelectronics.

Safety And Hazards

The safety and hazards of “3-Bromo-3’-morpholinomethyl benzophenone” are not explicitly detailed in the search results. As with any chemical, it should be handled with appropriate safety measures, including the use of personal protective equipment and proper ventilation . For detailed safety information, it is recommended to refer to its Material Safety Data Sheet (MSDS).

properties

IUPAC Name

(3-bromophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDGPKVVWQUHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643080
Record name (3-Bromophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-3'-morpholinomethyl benzophenone

CAS RN

898765-35-0
Record name (3-Bromophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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